molecular formula C6H10O2S B1425413 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid CAS No. 1490361-40-4

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No.: B1425413
CAS No.: 1490361-40-4
M. Wt: 146.21 g/mol
InChI Key: JCUIHVDCEXBRMM-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid can be synthesized through several methods, including:

  • Sulfurization of Cyclopropanecarboxylic Acid: This involves the reaction of cyclopropanecarboxylic acid with ethyl mercaptan in the presence of a suitable catalyst.

  • Alkylation of Cyclopropanecarboxylic Acid: This method involves the reaction of cyclopropanecarboxylic acid with ethyl halides under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form ethylsulfanyl cyclopropanecarboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of ethylsulfanyl cyclopropane derivatives.

  • Substitution: Substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ethylsulfanyl cyclopropanecarboxylic acid derivatives.

  • Reduction Products: Ethylsulfanyl cyclopropane derivatives.

  • Substitution Products: Various substituted ethylsulfanyl cyclopropane derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid

  • Ethylsulfanyl cyclopropane

  • Other cyclopropane derivatives

Properties

IUPAC Name

1-ethylsulfanylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIHVDCEXBRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid

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